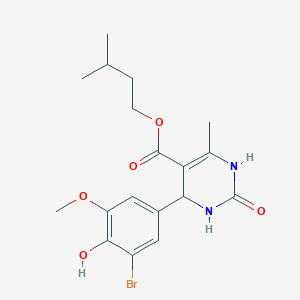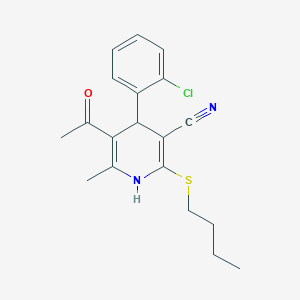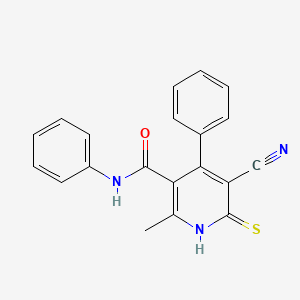![molecular formula C11H12IN3O B5091999 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol, also known as IQP, is a chemical compound that has been widely used in scientific research. It is a derivative of quinazoline, which is a heterocyclic organic compound. IQP has been studied for its potential use in treating various diseases, including cancer and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol is not fully understood. However, studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has a number of biochemical and physiological effects. For example, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in lab experiments is that it is relatively easy to synthesize. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to have anti-tumor activity, which makes it useful in cancer research. However, one limitation of using 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.
Direcciones Futuras
There are a number of future directions for research on 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol. For example, more research is needed to fully understand the mechanism of action of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol. Additionally, more studies are needed to determine the safety and efficacy of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in treating various diseases. Finally, more research is needed to determine the optimal dosage and delivery method for 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.
Métodos De Síntesis
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol is synthesized through a series of chemical reactions. The starting material is 6-iodo-4-chloroquinazoline, which is reacted with sodium azide to form 6-azido-4-chloroquinazoline. The azide group is then reduced to an amine group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2-propanol to form 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.
Aplicaciones Científicas De Investigación
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been studied for its potential use in treating various diseases, including cancer and cardiovascular diseases. Studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has anti-tumor activity, and may be effective in treating breast, lung, and colon cancers. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in treating cardiovascular diseases.
Propiedades
IUPAC Name |
1-[(6-iodoquinazolin-4-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRVQGIARQQTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)

![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)

![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)
![3-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5092024.png)
![2-(2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5092028.png)